molecular formula C24H24BrN3O2S B11580343 (5Z)-5-({5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-ethyl-2-thioxoimidazolidin-4-one

(5Z)-5-({5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-ethyl-2-thioxoimidazolidin-4-one

Cat. No.: B11580343
M. Wt: 498.4 g/mol
InChI Key: FOOZJMGRGPHVJR-MTJSOVHGSA-N
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Description

(5Z)-5-({5-BROMO-1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated indole moiety, a dimethylphenoxyethyl group, and a sulfanylideneimidazolidinone core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({5-BROMO-1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.

    Etherification: The brominated indole is then reacted with 2-(3,4-dimethylphenoxy)ethyl bromide in the presence of a base like potassium carbonate to form the ether linkage.

    Formation of Imidazolidinone Core: The intermediate is then subjected to cyclization with ethyl isothiocyanate under basic conditions to form the imidazolidinone core.

    Final Assembly: The final step involves the condensation of the intermediate with an appropriate aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({5-BROMO-1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LAH) to reduce the imidazolidinone ring.

    Substitution: The bromine atom on the indole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazolidinone derivatives.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of (5Z)-5-({5-BROMO-1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-({5-CHLORO-1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
  • (5Z)-5-({5-FLUORO-1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (5Z)-5-({5-BROMO-1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE lies in its specific brominated indole structure, which may confer distinct biological activities and chemical reactivity compared to its chloro and fluoro analogs.

Properties

Molecular Formula

C24H24BrN3O2S

Molecular Weight

498.4 g/mol

IUPAC Name

(5Z)-5-[[5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]indol-3-yl]methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C24H24BrN3O2S/c1-4-28-23(29)21(26-24(28)31)12-17-14-27(22-8-6-18(25)13-20(17)22)9-10-30-19-7-5-15(2)16(3)11-19/h5-8,11-14H,4,9-10H2,1-3H3,(H,26,31)/b21-12-

InChI Key

FOOZJMGRGPHVJR-MTJSOVHGSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CN(C3=C2C=C(C=C3)Br)CCOC4=CC(=C(C=C4)C)C)/NC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CN(C3=C2C=C(C=C3)Br)CCOC4=CC(=C(C=C4)C)C)NC1=S

Origin of Product

United States

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